2-(4-Tert-butylphenoxy)propan-1-amine
Description
Significance of the Phenoxyalkylamine Scaffold in Contemporary Organic Chemistry
The phenoxyalkylamine scaffold is a privileged structural motif in modern organic chemistry, primarily due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. A chemical scaffold refers to the core structure of a molecule, which can be systematically decorated with various functional groups to create a library of related compounds. The association of specific molecular scaffolds with particular biological activities is a cornerstone of medicinal chemistry and drug design. gold-chemistry.orgguidechem.com
The amine functional group is a key component in a vast number of pharmaceuticals and bioactive compounds due to its basicity and ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. chemicalbook.com Similarly, the phenoxy group provides a rigid, aromatic platform that can engage in various intermolecular interactions, including pi-stacking and hydrophobic interactions. The combination of these two features within the phenoxyalkylamine framework allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. This makes the scaffold a valuable building block for creating new chemical entities with desired functions.
Overview of 2-(4-Tert-butylphenoxy)propan-1-amine: A Case Study in Structural-Functional Inquiry
To understand the specific attributes of this class, this compound serves as an illustrative case study. This compound integrates three key structural features: a 4-tert-butylphenol (B1678320) group, an ether linkage, and a propan-1-amine tail.
The 4-tert-butylphenol Moiety: The phenol (B47542) ring is substituted at the para-position with a bulky tert-butyl group. This group is electron-donating and highly lipophilic, influencing the molecule's solubility and electronic properties. masterorganicchemistry.com The steric bulk of the tert-butyl group can also direct the molecule's interaction with other chemical species. youtube.com 4-tert-butylphenol is a widely used industrial chemical, primarily as a raw material for producing resins, and polymers like polycarbonates and epoxy resins. noaa.gov
The Ether Linkage: The ether bond (-O-) connecting the aromatic ring to the alkyl chain is generally stable and chemically robust, providing a flexible yet strong connection between the two main parts of the molecule.
The Propan-1-amine Side Chain: The three-carbon chain terminating in a primary amine (-NH2) introduces a basic, nucleophilic center. The presence of a methyl group on the carbon adjacent to the ether oxygen (C2 of the propane (B168953) chain) creates a chiral center, meaning the molecule can exist as two distinct enantiomers.
A plausible and common method for the synthesis of this and related phenoxyalkylamines is the Williamson ether synthesis. industrialchemicals.gov.aunist.gov This reaction involves the deprotonation of a phenol (in this case, 4-tert-butylphenol) with a base to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking an alkyl halide (such as 2-chloropropan-1-amine (B12445925) or a protected version thereof) in an SN2 reaction to form the final ether product. chemicalbook.comindustrialchemicals.gov.au
Below are tables detailing the properties of the key starting material and the predicted properties of the final compound.
Table 1: Physicochemical Properties of 4-tert-Butylphenol This interactive table summarizes key data for the precursor compound.
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₁₀H₁₄O | |
| Molar Mass | 150.22 g·mol⁻¹ | |
| Appearance | White solid | noaa.gov |
| Melting Point | 96-101 °C | noaa.gov |
| Boiling Point | 236-238 °C | noaa.gov |
| Density | 0.908 g/cm³ (at 25 °C) | noaa.gov |
| Water Solubility | 607.2 mg/L (at 25 °C) |
| pKa | 10.16 (at 25 °C) | |
Table 2: Calculated/Predicted Properties of this compound This interactive table provides estimated data for the subject compound based on its chemical structure.
| Property | Predicted Value |
|---|---|
| Chemical Formula | C₁₃H₂₁NO |
| Molar Mass | 207.32 g·mol⁻¹ |
| Boiling Point | > 250 °C (Estimated) |
| pKa (of Amine) | ~10 (Estimated, typical for primary amines) |
| LogP | ~3.5 (Estimated) |
| Structural Features | Chiral center at C2 of the propane chain |
Historical Context of Related Alkylphenol and Amine Chemistry in Academic Pursuits
The academic and industrial chemistry that enables the synthesis and study of molecules like this compound has a rich history. The study of alkylphenols gained prominence with the development of electrophilic aromatic substitution reactions, most notably the Friedel-Crafts alkylation. This reaction, discovered in the late 19th century, provided a direct method to attach alkyl groups to aromatic rings like phenol using an alkene and an acid catalyst. industrialchemicals.gov.au This allowed for the large-scale production of compounds like 4-tert-butylphenol, which became crucial intermediates in the chemical industry. noaa.gov
The synthesis of amines is a foundational aspect of organic chemistry. chemicalbook.com Early methods included the reaction of ammonia (B1221849) with alkyl halides, though this often resulted in mixtures of primary, secondary, and tertiary amines. More controlled and versatile methods were developed over time, including the Gabriel synthesis for preparing primary amines and, significantly, reductive amination. Reductive amination, which involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent, has become one of the most important and widely used methods for C-N bond formation. chemicalbook.com The continuous evolution of these synthetic methodologies has provided chemists with the tools to construct increasingly complex and functionalized amine-containing molecules with high precision. nist.gov
Established Synthetic Pathways to Phenoxypropan-1-amines
Traditional synthetic routes to phenoxypropan-1-amines are typically multi-step processes that rely on well-established chemical reactions. These pathways prioritize efficiency and yield, utilizing common starting materials and reagents. The general strategy involves forming the ether bond and then introducing the amine functionality, or vice-versa.
Etherification Reactions in the Synthesis of Aryloxy-alkyl Linkages
The formation of the aryl ether bond is a critical step in the synthesis of phenoxypropan-1-amines. The Williamson ether synthesis is a classic and widely used method for this transformation. rsc.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of synthesizing this compound, this would typically involve the reaction of 4-tert-butylphenoxide with a suitable three-carbon electrophile.
The general reaction is as follows:
Step 1: Deprotonation of Phenol: 4-tert-butylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic 4-tert-butylphenoxide ion.
Step 2: Nucleophilic Attack: The phenoxide ion then displaces a leaving group (e.g., a halide) from an alkyl chain.
Alternative methods for forming alkyl aryl ethers include the Mitsunobu reaction, which allows for the coupling of phenols with alcohols, and transition-metal-catalyzed reactions that can offer milder conditions and broader substrate scope. nih.govorganic-chemistry.org For instance, copper- or palladium-catalyzed reactions can be employed for the coupling of phenols with alkyl halides or other electrophiles. organic-chemistry.org
| Reaction Name | Reactants | Typical Conditions | Advantages |
| Williamson Ether Synthesis | Phenoxide and a primary alkyl halide | Basic conditions (e.g., NaH, K2CO3) in an inert solvent (e.g., DMF, acetone) | Well-established, uses readily available reagents. rsc.org |
| Mitsunobu Reaction | Phenol and an alcohol | Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3) | Good for sterically hindered substrates, proceeds with inversion of configuration at the alcohol's chiral center. nih.gov |
| Ullmann Condensation | Phenol and an aryl halide | Copper catalyst, high temperatures | Primarily for diaryl ethers but can be adapted for alkyl aryl ethers. |
| Buchwald-Hartwig Etherification | Phenol and an alkyl or aryl halide/triflate | Palladium catalyst, phosphine ligand, base | Mild reaction conditions, broad functional group tolerance. organic-chemistry.org |
Amination Strategies for Primary Amine Moiety Incorporation
The introduction of the primary amine is another key transformation. Several robust methods exist for this purpose, each with its own advantages.
Reductive Amination: This is a versatile, one-pot method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and ammonia. nih.govmdpi.com The reaction proceeds via an imine intermediate, which is then reduced in situ. Common reducing agents include sodium cyanoborohydride or hydrogen gas with a metal catalyst. jocpr.comopenstax.org For this compound, the precursor would be 2-(4-tert-butylphenoxy)propanal or 1-(4-tert-butylphenoxy)propan-2-one.
Reduction of Nitriles: A common two-step approach involves introducing a nitrile group (-CN) via nucleophilic substitution, followed by its reduction to a primary amine. libretexts.org For example, a 2-(4-tert-butylphenoxy)propyl halide can be reacted with sodium cyanide to form the corresponding nitrile, which is then reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. libretexts.org
Gabriel Synthesis: This method provides a clean route to primary amines, avoiding the over-alkylation often seen with direct alkylation of ammonia. openstax.org It involves the alkylation of potassium phthalimide (B116566) with an appropriate alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.
Azide (B81097) Reduction: An alkyl halide can be converted to an alkyl azide by reaction with sodium azide (NaN3). The resulting azide is then reduced to the primary amine, typically through catalytic hydrogenation or with LiAlH4. openstax.org This method is highly efficient and avoids polyalkylation because the alkyl azide intermediate is not nucleophilic. openstax.org
| Amination Method | Precursor Functional Group | Key Reagents | Key Features |
| Reductive Amination | Aldehyde or Ketone | Ammonia (or amine), reducing agent (e.g., NaBH3CN, H2/catalyst) | One-pot reaction, versatile for primary, secondary, and tertiary amines. nih.govmdpi.com |
| Nitrile Reduction | Nitrile | Reducing agent (e.g., LiAlH4, H2/Raney Ni) | Extends carbon chain by one, produces pure primary amines. libretexts.org |
| Gabriel Synthesis | Alkyl Halide | Potassium phthalimide, then hydrazine (B178648) or acid/base hydrolysis | Avoids over-alkylation, clean synthesis of primary amines. openstax.org |
| Azide Reduction | Alkyl Halide | Sodium azide (NaN3), then reducing agent (e.g., LiAlH4, H2/Pd-C) | High-yielding, avoids polyalkylation. openstax.org |
Precursor Synthesis and Functional Group Transformations
A plausible synthesis for an intermediate like 1-(4-tert-butylphenoxy)-2-bromopropane would be a two-step process:
Alkylation of Phenol: 4-tert-butylphenol is reacted with an epoxide, such as propylene oxide, often under basic or acidic catalysis, to form 1-(4-tert-butylphenoxy)propan-2-ol. google.comgoogle.com
Halogenation: The resulting secondary alcohol is then converted to the corresponding bromide using a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Alternatively, one could start with a dihalogenated propane, such as 1,2-dibromopropane, and react it with 4-tert-butylphenoxide. This reaction would need to be carefully controlled to favor mono-alkylation over dialkylation. Once the 1-(4-tert-butylphenoxy)-2-bromopropane intermediate is formed, the amine group can be introduced using one of the strategies mentioned in section 2.1.2, for example, by reaction with sodium azide followed by reduction.
Advanced Synthetic Approaches and Innovations
Modern synthetic chemistry seeks to improve upon established methods by enhancing selectivity, reducing waste, and employing novel catalytic systems.
Regioselective and Stereoselective Synthesis Considerations
For a molecule like this compound, which contains a chiral center at the second carbon of the propane chain, controlling stereochemistry is a significant consideration.
Regioselectivity: In reactions involving unsymmetrical reagents, such as the ring-opening of propylene oxide with 4-tert-butylphenoxide, regioselectivity becomes crucial. The nucleophilic attack can occur at either of the two epoxide carbons. The choice of catalyst (acidic or basic) can influence which regioisomer is formed. For instance, base-catalyzed ring-opening typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon, which would favor the formation of the 1-(4-tert-butylphenoxy)propan-2-ol precursor. rsc.org
Stereoselectivity: To produce a single enantiomer of the final amine, a stereoselective synthesis is required. This can be achieved in several ways:
Using Chiral Starting Materials: Starting with an enantiomerically pure precursor, such as (R)- or (S)-propylene oxide, will transfer that chirality to the final product, assuming the reaction mechanism proceeds with a predictable stereochemical outcome (e.g., inversion of configuration in an SN2 reaction).
Asymmetric Catalysis: Employing a chiral catalyst during a key bond-forming step, such as asymmetric reductive amination, can induce enantioselectivity. google.com
Chiral Resolution: A racemic mixture of the final amine can be separated into its constituent enantiomers using a chiral resolving agent.
Chemoenzymatic and Biocatalytic Routes in Phenoxyamine Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. nih.govmdpi.commanufacturingchemist.com These methods are particularly powerful for the synthesis of chiral amines. nih.gov
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. researchgate.net To synthesize (R)- or (S)-2-(4-tert-butylphenoxy)propan-1-amine, a transaminase could be used to asymmetrically aminate the precursor ketone, 1-(4-tert-butylphenoxy)propan-2-one. By selecting the appropriate transaminase (which can be engineered for specific substrates), high enantiomeric excess of the desired amine enantiomer can be achieved. researchgate.netresearchgate.net
Monoamine Oxidases (MAOs): MAOs can be used in deracemization processes. researchgate.net In this approach, a racemic mixture of the amine is subjected to an enantioselective oxidation by an engineered MAO, which converts one enantiomer into an imine. This imine can then be reduced back to the racemic amine by a non-selective reducing agent, gradually enriching the concentration of the unreacted, desired enantiomer. researchgate.net
Imine Reductases (IREDs) / Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines or the direct reductive amination of ketones. nih.gov They offer a direct and highly enantioselective route from a ketone to a chiral amine, using a cofactor like NADPH. nih.gov
The integration of these biocatalytic steps with traditional chemical synthesis, known as a chemoenzymatic approach, can significantly streamline the production of complex, enantiomerically pure molecules. nih.govnih.gov For example, the phenoxypropanone precursor could be synthesized chemically, followed by a final, highly selective biocatalytic amination to produce the target chiral amine. nih.gov
An in-depth analysis of the synthetic routes and derivatization strategies for this compound reveals a landscape rich with chemical possibilities. This article explores green chemistry applications in its synthesis, alongside methods for its structural modification through amine functionalization and aryl ring substitutions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(9-14)15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10H,9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENFAMZDZKFXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 4 Tert Butylphenoxy Propan 1 Amine
Fundamental Reaction Pathways
The fundamental reaction pathways of 2-(4-Tert-butylphenoxy)propan-1-amine are primarily centered around the nucleophilic nature of the primary amine and the stability of the phenoxy ether bond.
The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This characteristic allows it to readily participate in a variety of nucleophilic substitution and addition reactions with electrophilic species.
Common reactions involving the primary amine functionality include:
Alkylation: Reaction with alkyl halides proceeds via an SN2 mechanism, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. The rate and extent of alkylation are influenced by the nature of the alkylating agent and reaction conditions.
Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of the corresponding amide. This reaction is typically rapid and provides a stable amide product.
Reaction with Carbonyl Compounds: The primary amine can undergo nucleophilic addition to aldehydes and ketones, forming a carbinolamine intermediate which can then dehydrate to yield an imine (Schiff base).
The nucleophilicity of the primary amine is a key factor in its biological activity and its utility as a synthetic intermediate.
| Electrophile | Reaction Type | Product |
| Alkyl Halide (R-X) | Nucleophilic Substitution (Alkylation) | Secondary Amine (R-NH-R') |
| Acyl Chloride (R-COCl) | Nucleophilic Acyl Substitution (Acylation) | Amide (R-NH-CO-R') |
| Aldehyde (R-CHO) | Nucleophilic Addition | Imine (Schiff Base) (R-N=CH-R') |
| Ketone (R-CO-R') | Nucleophilic Addition | Imine (Schiff Base) (R-N=C(R')-R'') |
Interactive Data Table: Click on the headers to sort the data.
The ether linkage in this compound, specifically an aryl-alkyl ether, is generally stable under many reaction conditions. However, it can be cleaved under forcing acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
The cleavage mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered alkyl carbon. This results in the formation of 4-tert-butylphenol (B1678320) and a corresponding propanol (B110389) or propyl halide derivative. The stability of the aryl C-O bond makes cleavage on the aromatic side unfavorable.
Radical Reactions and Antioxidant Chemistry
The phenolic moiety of this compound, particularly with the electron-donating tert-butyl group, is a key determinant of its antioxidant properties.
The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. In the context of this compound, the hydroxyl group of the phenolic ring can react with reactive oxygen species (ROS) such as the hydroxyl radical (•OH).
Computational studies on the structurally related 2,4-di-tert-butylphenol (B135424) have shown that the hydrogen abstraction from the phenolic hydroxyl group by a hydroxyl radical is a thermodynamically favorable process. This reaction leads to the formation of a stable phenoxy radical and a water molecule.
A proposed mechanism for the scavenging of a hydroxyl radical by the phenolic moiety is as follows:
Ar-OH + •OH → Ar-O• + H₂O
Where Ar-OH represents the 4-tert-butylphenol group.
The stability of the phenoxy radical formed after hydrogen donation is crucial for the antioxidant efficacy. The tert-butyl group at the para-position of the phenolic ring plays a significant role in this stabilization through two main effects:
Steric Hindrance: The bulky tert-butyl group provides steric shielding to the radical center on the oxygen atom and the aromatic ring, preventing further reactions that could lead to pro-oxidant effects.
Electronic Effects: The tert-butyl group is an electron-donating group through induction, which helps to delocalize the unpaired electron of the phenoxy radical over the aromatic ring, thereby increasing its stability.
The stability of the resulting phenoxy radical is a key factor in preventing the propagation of radical chain reactions.
| Parameter | Value (for 2,4-di-tert-butylphenol) | Significance |
| O-H Bond Dissociation Enthalpy (BDE) | Lower than unsubstituted phenol (B47542) | Easier hydrogen donation to radicals |
| Stability of Phenoxy Radical | High | Prevents propagation of radical chains |
Interactive Data Table: Click on the headers to sort the data.
Photochemical Transformations and Rearrangements
While specific photochemical studies on this compound are not extensively documented, compounds with a similar phenoxypropanolamine backbone, such as certain beta-blockers, are known to undergo photodegradation.
The absorption of UV radiation can lead to the excitation of the aromatic chromophore, potentially initiating a variety of photochemical reactions. Possible transformation pathways could include:
Photo-cleavage: The ether linkage or the bond between the aromatic ring and the side chain could undergo homolytic or heterolytic cleavage upon photoexcitation.
Photo-oxidation: The presence of the amine and phenolic groups could make the molecule susceptible to photo-oxidation, leading to the formation of various degradation products.
Rearrangements: Photo-induced rearrangements, such as the photo-Fries rearrangement for the phenoxy moiety, are theoretically possible, although their occurrence would depend on the specific reaction conditions and the excited state properties of the molecule.
Further research is needed to fully elucidate the photochemical reactivity and potential rearrangement pathways of this compound.
Photo-Smiles Rearrangement Pathways
The Photo-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that occurs upon photoexcitation. For this compound, this process involves the migration of the aminopropyl group from the oxygen atom to a carbon atom on the aromatic ring. While direct experimental studies on this specific molecule are not extensively documented in the reviewed literature, the general mechanism can be inferred from studies on analogous phenoxy amine systems.
The rearrangement is believed to proceed through a series of steps initiated by the absorption of light. Upon photoexcitation, the molecule is promoted to an electronically excited state. A key proposed pathway involves an intramolecular single-electron transfer (SET) from the amine functionality to the excited phenoxy moiety. This SET process results in the formation of a radical zwitterion or a radical ion pair, consisting of an aminium radical cation and a phenoxy radical anion.
This charge-separated intermediate is a critical juncture in the reaction pathway. The subsequent step involves the intramolecular nucleophilic attack of the amine radical cation onto the aromatic ring of the phenoxy radical anion. This attack can, in principle, occur at various positions on the ring, but it is often directed to the ipso-carbon (the carbon atom directly attached to the oxygen). This cyclization leads to the formation of a spirocyclic intermediate.
Excited State Chemistry of Phenoxy-Substituted Systems
The photochemical reactivity of this compound is intrinsically linked to the nature of its electronically excited states. The phenoxy chromophore, upon absorption of UV light, can populate different types of excited singlet states, primarily of n,π* and π,π* character. The relative energies and accessibility of these states play a pivotal role in dictating the subsequent photochemical pathways.
For many phenoxy-substituted systems, the lowest energy excited singlet state (S₁) can have either n,π* or π,π* character, depending on the substitution pattern and the solvent environment. An n,π* state, arising from the excitation of a non-bonding electron on the oxygen atom to an anti-bonding π* orbital of the aromatic ring, is often associated with hydrogen abstraction and other radical-type reactions. In contrast, a π,π* state, resulting from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, is generally more polar and can facilitate electron transfer processes.
In the context of the Photo-Smiles rearrangement, the formation of a charge-transfer excited state is a crucial prerequisite for the intramolecular electron transfer step. The presence of the electron-donating amine group tethered to the phenoxy moiety can facilitate the formation of such a charge-transfer state. The tert-butyl group at the para position of the phenoxy ring, being an electron-donating group, can also influence the electronic properties of the aromatic ring and thereby affect the energies and characteristics of the excited states.
Furthermore, intersystem crossing (ISC) from the initially formed singlet excited state to a triplet state can also occur. The resulting triplet state may have its own distinct reactivity, potentially leading to different products or influencing the quantum yield of the rearrangement. The efficiency of the Photo-Smiles rearrangement is therefore dependent on the competition between various photophysical and photochemical decay pathways from the excited state, including fluorescence, intersystem crossing, and non-productive decay to the ground state.
Advanced Structural Analysis and Stereochemical Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable in modern chemistry for the detailed structural elucidation of molecules. For 2-(4-tert-butylphenoxy)propan-1-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not widely published in readily accessible literature, the expected chemical shifts and splitting patterns can be predicted based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group would present a sharp singlet peak at approximately 1.3 ppm, integrating to nine protons. The aromatic protons on the phenoxy ring would appear as two doublets in the range of 6.8 to 7.3 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons of the propan-1-amine chain would show more complex splitting patterns. The methyl group protons adjacent to the chiral center would likely appear as a doublet. The methine proton at the chiral center and the methylene (B1212753) protons of the amine group would exhibit multiplets due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. Key signals would include those for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the six distinct carbons of the aromatic ring, and the three carbons of the propan-1-amine side chain. The chemical shifts of these carbons would be influenced by their local electronic environment.
A hypothetical ¹³C NMR data table is presented below based on known chemical shift ranges for similar functional groups.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary C (tert-butyl) | ~34 |
| Methyl C (tert-butyl) | ~31 |
| Aromatic C-O | ~155 |
| Aromatic C-C(CH₃)₃ | ~143 |
| Aromatic CH (ortho to O) | ~114 |
| Aromatic CH (meta to O) | ~126 |
| CH (chiral center) | ~50-55 |
| CH₂ (amine) | ~40-45 |
| CH₃ (propanamine) | ~15-20 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound (C₁₃H₂₁NO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H bonds of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C-O stretching of the ether linkage (around 1200-1250 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the substituted benzene ring. The presence of the phenoxy group would likely result in absorption maxima in the ultraviolet region, with the exact wavelengths influenced by the substitution pattern.
Chirality and Stereoisomeric Investigations
The presence of a stereocenter at the second carbon of the propan-1-amine chain makes this compound a chiral molecule, existing as a pair of enantiomers (R and S isomers). The investigation of this chirality is essential for understanding its potential biological activity and for applications in stereoselective synthesis.
Enantioselective Synthesis and Separation of Isomers
The synthesis of enantiomerically pure forms of chiral amines is a significant area of research. Enantioselective synthesis aims to produce a single enantiomer directly, often employing chiral catalysts or auxiliaries. Alternatively, racemic mixtures can be separated into their constituent enantiomers through a process called chiral resolution.
Common methods for the chiral separation of amines include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. google.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.comyakhak.orgnih.govsigmaaldrich.comphenomenex.com The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation.
Stereochemical Assignment and Conformational Analysis
Once the enantiomers are separated, the absolute configuration (R or S) of each isomer needs to be determined. This can be achieved through various methods, including X-ray crystallography of a suitable crystalline derivative, or by using chiroptical techniques such as circular dichroism (CD) spectroscopy.
Conformational analysis investigates the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the propan-1-amine side chain and its attachment to the rigid phenoxy group allows for various conformations. Computational modeling and advanced NMR techniques can be employed to study the preferred conformations of the molecule and how they might influence its properties and interactions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.
As of the latest literature review, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state conformation, such as unit cell dimensions, space group, and precise atomic coordinates, are not available. The generation of such data would require the growth of a single crystal of suitable quality, followed by diffraction analysis. This would be a critical step in unequivocally establishing the molecule's absolute stereochemistry and understanding its intermolecular interactions in the solid state.
Advanced Chromatographic and Electrophoretic Methods for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for the enantioselective analysis of amines. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For aromatic amines like this compound, polysaccharide-based CSPs are particularly effective. yakhak.org These CSPs, often derived from cellulose (B213188) or amylose (B160209) with phenylcarbamate derivatives, provide a complex chiral environment involving hydrogen bonding, dipole-dipole, and π-π interactions that facilitate enantiomeric recognition. yakhak.org
The selection of the mobile phase is critical for optimizing separation. A normal-phase mode, using eluents such as hexane (B92381) and isopropanol, is commonly employed for this class of compounds. The resolution of the enantiomers can be fine-tuned by adjusting the ratio of the alcohol modifier. In some cases, derivatization of the primary amine with a suitable agent can enhance the interaction with the CSP and improve separation. nih.gov
A typical HPLC method for the analysis of a related chiral amine might involve the following conditions, which would be a starting point for method development for this compound:
| Parameter | Value |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Under such conditions, one would expect to see baseline separation of the two enantiomers, allowing for accurate quantification of the enantiomeric excess (ee). The validation of such a method would include assessments of linearity, accuracy, precision, and robustness to ensure reliable results.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative to HPLC for chiral separations, requiring minimal sample and solvent. nih.gov In CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). For the enantioseparation of primary amines, cyclodextrins (CDs) are the most commonly used chiral selectors. researchgate.net
Native or derivatized cyclodextrins form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different electrophoretic mobilities and, consequently, separation. The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are all critical parameters that must be optimized to achieve resolution.
A potential CE method for the enantiomeric analysis of this compound could be developed based on the following parameters:
| Parameter | Value |
| Capillary | Fused Silica (50 µm i.d., 60 cm total length) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin |
| Voltage | 25 kV |
| Detection | UV at 214 nm |
| Temperature | 20 °C |
Computational and Theoretical Studies of 2 4 Tert Butylphenoxy Propan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For 2-(4-tert-butylphenoxy)propan-1-amine, DFT calculations could be employed to compute the energies of these frontier orbitals. The presence of the electron-donating tert-butyl group and the lone pair of electrons on the nitrogen and oxygen atoms would be expected to influence the electron density distribution and the energies of the HOMO and LUMO. A hypothetical molecular orbital analysis might yield the results presented in Table 1.
Table 1: Hypothetical Frontier Orbital Energies and Related Electronic Properties of this compound calculated using DFT
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | -1.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 2.65 | Tendency to attract electrons |
| Hardness (η) | 3.85 | Resistance to change in electron distribution |
| Softness (S) | 0.26 | Reciprocal of hardness |
Note: These values are illustrative and would require specific DFT calculations to be confirmed.
Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand the rates of chemical reactions. Computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate, and to calculate its energy. This information allows for the determination of the activation energy, which is a key factor governing the reaction rate.
For this compound, theoretical studies could investigate various reaction pathways, such as its metabolism or synthesis. For instance, the N-acetylation of the primary amine is a common metabolic pathway. Quantum chemical calculations could model the reaction with an acetylating agent, identify the transition state, and calculate the activation energy barrier. This would provide insights into the likelihood and rate of such a transformation. A hypothetical energy profile for such a reaction is depicted in Table 2.
Table 2: Hypothetical Energetic Profile for the N-acetylation of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Amine + Acetylating Agent) | 0 |
| Transition State | +15.2 |
| Products (N-acetylated Amine) | -5.8 |
Note: These values are for illustrative purposes and represent a plausible reaction energy profile.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the three-dimensional structure and dynamic behavior of molecules over time.
Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the stable, low-energy conformations and to understand the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Computational methods like molecular mechanics or DFT can be used to perform a systematic search of the conformational space. The results can be visualized as a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. Studies on similar molecules, such as amphetamine and methamphetamine, have successfully used DFT and molecular dynamics to determine the relative populations of different conformers in solution. rsc.orgrsc.org These studies have shown that the most stable conformations often allow for close contact between the aromatic ring and the amine group's hydrogen atoms. researchgate.net A similar approach for this compound would likely reveal a complex energy landscape with several local minima corresponding to stable conformers.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to understand the binding mode of a ligand and to predict its binding affinity. For this compound, docking studies could be performed against various protein targets to explore its potential interactions. The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov This provides a detailed view of the dynamic interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Such simulations can reveal how the protein conformation might change upon ligand binding and provide a more accurate estimation of the binding free energy. The stability of the binding conformations can be assessed over time through these simulations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are based on the principle that the properties of a chemical are a function of its molecular structure.
For a series of phenoxypropanamine derivatives, a QSAR study could be developed to predict a specific biological activity. This would involve calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. QSAR analyses have been successfully applied to various classes of compounds, including phenols and amines, to predict properties like antioxidant activity or oxidation potentials. mdpi.comrsc.orgmdpi.com
A QSPR study could be used to predict physicochemical properties like boiling point, solubility, or chromatographic retention times for a series of related compounds. These models are valuable in chemical engineering and environmental science for predicting the behavior of chemicals. For instance, a QSPR model could be developed to predict the oxidation potential of substituted phenols and aromatic amines. researchgate.net
Descriptors for Phenoxyalkylamine Derivatives
For phenoxyalkylamine derivatives, a class of compounds that includes this compound, a variety of molecular descriptors are employed to quantify their structural and physicochemical properties. These descriptors are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.
Key descriptors for phenoxyalkylamine derivatives can be categorized as follows:
Electronic Descriptors: These describe the electronic aspects of the molecule. For instance, atomic charges and orbital energies, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial. These descriptors help in understanding the molecule's reactivity and its ability to engage in electronic interactions with a biological target. A physical model based on the quantum theoretic description of the benzene (B151609) molecule can account for the variance in activity of hallucinogenic phenylalkylamines. nih.gov This model involves the energies of four pi-like near frontier orbitals and their nodal orientations. nih.gov
Hydrophobic Descriptors: The hydrophobicity of a molecule is a critical factor in its pharmacokinetic and pharmacodynamic profiles. The partition coefficient (log P) is a common measure of hydrophobicity. For phenoxyalkylamine derivatives, the Hansch π value is often used to describe the hydrophobic contribution of substituents. nih.gov
Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and substituent volumes are examples of steric descriptors that can influence how a molecule fits into a receptor's binding site. nih.gov
Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, and degree of branching of the molecule.
The following table provides an example of the types of descriptors that would be calculated for a series of phenoxyalkylamine derivatives to build a QSAR model.
| Compound | LogP | Molar Refractivity (MR) | HOMO Energy (eV) | LUMO Energy (eV) |
| Derivative 1 | 3.5 | 95.2 | -6.8 | -0.5 |
| Derivative 2 | 4.1 | 102.5 | -6.5 | -0.3 |
| Derivative 3 | 3.8 | 98.7 | -7.1 | -0.8 |
| Derivative 4 | 4.5 | 110.1 | -6.3 | -0.1 |
Predictive Models for Biological Interaction Mechanisms (non-clinical)nih.gov
Predictive models for the biological interaction mechanisms of compounds like this compound are developed using the calculated molecular descriptors. These models aim to predict the biological activity of new or untested compounds, thereby guiding the drug design and discovery process. Several types of predictive models can be employed:
Linear Regression Models: Multiple Linear Regression (MLR) is a common approach where a linear equation is derived to relate the biological activity to a set of molecular descriptors.
Machine Learning Models: More advanced methods like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANNs) are increasingly used. These models can capture complex, non-linear relationships between the chemical structure and biological activity.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity. This model can then be used to screen large databases of compounds to find new molecules that fit the pharmacophore and are likely to be active.
Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a receptor. It helps in understanding the binding mode and the key interactions between the ligand and the protein.
The development of these predictive models often involves integrating various data sources, including chemical structures, biological activities, and network data. nih.gov For instance, models can be built to predict drug-drug interactions by incorporating information on drug substructures, targets, enzymes, and transporters. nih.govnih.gov Ensemble methods, which combine the predictions of multiple models, can often achieve better performance than individual models. nih.gov
In Silico Metabolism Prediction and Biotransformation Modelingnih.gov
In silico metabolism prediction is a crucial component of modern drug discovery, as it allows for an early assessment of a compound's metabolic fate. nih.gov For this compound, these computational tools can predict potential metabolites and the enzymes responsible for their formation.
The prediction of drug metabolism can be broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based methods rely on the knowledge of known substrates for a particular metabolizing enzyme, while structure-based methods utilize the three-dimensional structure of the enzyme's active site. nih.gov
Several in silico tools are available for metabolism prediction, including:
BioTransformer: This tool predicts the metabolism of small molecules by various biological systems.
Meteor: A knowledge-based system that predicts metabolic transformations.
TIMES (Tissue Metabolism Simulator): A tool for predicting the metabolic pathways of xenobiotics.
QSAR Toolbox: A software application for data gap filling in chemical assessments.
These tools can be used in combination to provide a more comprehensive prediction of a compound's metabolites. news-medical.net The process often involves generating a suspect list of theoretical metabolites, which can then be compared with experimental data from techniques like liquid chromatography-mass spectrometry (LC-MS). news-medical.net
For a compound like this compound, in silico models would likely predict several Phase I and Phase II metabolic reactions. Phase I reactions typically involve oxidation, reduction, and hydrolysis, often mediated by cytochrome P450 (CYP) enzymes. nih.gov Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules.
The following table illustrates the types of metabolites that might be predicted for this compound using in silico tools.
| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite |
| This compound | N-dealkylation | 4-Tert-butylphenol (B1678320) |
| This compound | O-dealkylation | Not applicable |
| This compound | Aromatic hydroxylation | Hydroxylated derivative on the phenyl ring |
| This compound | N-acetylation | N-acetyl-2-(4-tert-butylphenoxy)propan-1-amine |
| This compound | Glucuronidation | Glucuronide conjugate |
Biotransformation modeling can also help in identifying potentially reactive metabolites that could lead to toxicity. By understanding the metabolic pathways of a compound early in the drug discovery process, chemists can design molecules with improved metabolic stability and safety profiles.
Investigation of Biological Interactions and Mechanistic Biology Pre Clinical Focus
Receptor Binding and Ligand-Target Recognition Studies (in vitro/ex vivo)
Research into compounds featuring the 4-tert-butylphenoxy scaffold has identified them as ligands for the human histamine (B1213489) H3 receptor (hH3R). A series of 4-tert-butylphenoxyalkoxyamines were designed and evaluated for their hH3R affinity using in vitro radioligand binding assays in cells engineered to express the receptor. nih.govnih.gov These studies revealed that the affinity for hH3R varies based on the cyclic amine moiety and the length of the alkyl chain attached to the core structure. nih.gov
Many of the synthesized compounds demonstrated good affinities, with Ki values under 400 nM. nih.govnih.gov A key compound in this series, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), showed a balanced, high affinity for the hH3R with a reported Ki value of 38 nM. nih.gov Modifications to this lead structure were explored to understand structure-activity relationships. For instance, replacing the piperidine (B6355638) ring with a 2-methylpyrrolidine (B1204830) group resulted in compound 13 (1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine), which exhibited an even higher affinity for hH3R with a Ki of 25 nM.
| Compound | hH3R Affinity (Ki) |
|---|---|
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) | 38 nM |
| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | 25 nM |
| Compound 9 | 69 nM |
While the primary focus of research on the 4-tert-butylphenoxy scaffold has been on histaminergic and monoaminergic systems, related structures have been investigated for their interaction with serotonin (B10506) receptors. A study on new 1,3,5-triazine (B166579) derivatives, which are structurally distinct from the propan-1-amine series but incorporate a tert-butylphenoxy moiety, identified a potent ligand for the serotonin 5-HT6 receptor. nih.govnih.gov Specifically, the compound 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine was found to be a potent and selective 5-HT6R ligand with a Ki value of 13 nM. nih.govnih.gov
Currently, there is limited published in vitro data detailing the direct binding affinity or modulatory effects of 2-(4-tert-butylphenoxy)propan-1-amine or its close alkoxyamine analogues on 5-HT2 receptors.
A significant finding in the preclinical investigation of 4-tert-butylphenoxy derivatives is their potent inhibitory activity against human monoamine oxidase B (hMAO B). nih.gov MAO-B is an enzyme that plays a role in the metabolism of neurotransmitters like dopamine. nih.govnih.gov The inhibitory activity of these compounds was assessed using in vitro fluorometric assays. nih.gov
The research demonstrated that structural modifications, particularly to the cyclic amine group and the linker chain, significantly influence hMAO-B inhibition. nih.gov Several compounds in the series displayed IC50 values below 50 nM. nih.gov The lead compound, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), which also showed high hH3R affinity, had an hMAO B IC50 value of 48 nM. nih.gov Further optimization led to the discovery of even more potent inhibitors. For example, 1-(3-(4-(tert-butyl)phenoxy)propyl)pyrrolidine was identified as a highly potent inhibitor with an IC50 of 2.7 nM, stronger than the reference compounds rasagiline (B1678815) and safinamide. nih.gov Another derivative, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, also showed very high potency with an IC50 of 4 nM.
| Compound | hMAO B Inhibition (IC50) |
|---|---|
| 1-(3-(4-tert-butylphenoxy)propyl)pyrrolidine | 2.7 nM |
| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | 4 nM |
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) | 48 nM |
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine amidase responsible for the hydrolysis of bioactive lipids such as palmitoylethanolamide (B50096) (PEA). nih.govunipr.itescholarship.org Inhibition of this enzyme is a therapeutic strategy being explored for pain and inflammation. nih.govresearchgate.net A review of the available scientific literature did not yield studies investigating a direct inhibitory interaction between this compound or its related 4-tert-butylphenoxyalkoxyamine analogues and the NAAA enzyme. The research on this chemical scaffold has primarily focused on other biological targets.
Enzyme Mechanism Elucidation and Inhibition Kinetics
To better understand the nature of the interaction between the 4-tert-butylphenoxy derivatives and their enzyme target, MAO-B, mechanistic studies have been conducted. These investigations are crucial for characterizing the mode of inhibition.
Studies performed on selected compounds from the series, including the lead compound DL76, determined that they act as reversible inhibitors of human MAO-B. nih.gov This was established by comparing their activity profile to that of known reversible (safinamide) and irreversible (rasagiline) inhibitors. nih.govnih.gov Reversible inhibition is a key characteristic that can influence the pharmacological profile of a compound. nih.gov Further kinetic analyses, such as those utilizing Lineweaver-Burk plots, have been used to elucidate the specific type of reversible inhibition. For certain potent derivatives in this class, the mechanism was identified as noncompetitive inhibition .
Structural Basis of Ligand-Enzyme Binding
While direct crystallographic or NMR spectroscopic data detailing the binding of this compound to a specific enzyme are not extensively available in publicly accessible research, the structural basis of its interaction can be inferred from studies on analogous compounds, particularly those sharing the 4-tert-butylphenoxy scaffold. A significant body of research has focused on the interaction of such compounds with monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurochemicals. creative-bioarray.combioassaysys.com
MAO-B inhibitors are of interest in neuropharmacology, and the 4-tert-butylphenoxy moiety has been identified as a key pharmacophore in the design of such inhibitors. creative-bioarray.combioassaysys.com The binding of these ligands to MAO-B is typically characterized by a combination of hydrophobic and electrostatic interactions within the enzyme's active site. The tert-butyl group, a prominent feature of this class of compounds, is thought to occupy a hydrophobic pocket within the enzyme, contributing significantly to the binding affinity.
Studies on a series of 4-tert-butylphenoxyalkoxyamines have revealed that the nature of the amine group and the length of the alkyl chain are critical determinants of inhibitory potency. creative-bioarray.com For instance, the inhibitory activity of these compounds against human MAO-B (hMAO-B) is often more pronounced with a shorter alkyl linker (three or four carbons). bioassaysys.com This suggests that the spatial relationship between the 4-tert-butylphenoxy group and the amine is crucial for optimal interaction with the enzyme's active site.
The binding of these inhibitors to MAO-B can be either reversible or irreversible. creative-bioarray.com The specific chemical nature of the amine and any adjacent functional groups will dictate the type of inhibition. Molecular modeling studies of related 4-tert-pentylphenoxy derivatives have been employed to elucidate the molecular mechanism of hMAO-B inhibition and the basis for selectivity over the MAO-A isoform. researchgate.net
The following interactive data table summarizes the structure-activity relationships for a series of analogous 4-tert-butylphenoxyalkoxyamines in their interaction with hMAO-B, highlighting the influence of the amine moiety and alkyl chain length on inhibitory activity.
Cellular and Subcellular Effects (in vitro models)
Permeability and Cellular Uptake Studies (e.g., PAMPA assay)
The ability of a compound to permeate biological membranes is a critical factor in its potential biological activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict passive, transcellular permeability. researchgate.net This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. researchgate.net
The results of a PAMPA assay are typically reported as a permeability coefficient (Pe), which can be used to classify compounds as having low or high permeability. The following interactive data table provides an illustrative example of how PAMPA data for this compound might be presented, alongside reference compounds.
Interaction with Cellular Pathways and Signaling Cascades (without therapeutic claims)
Based on the demonstrated activity of structurally related compounds as MAO-B inhibitors, it is plausible that this compound could interact with cellular pathways regulated by this enzyme. MAO-B plays a crucial role in the metabolism of dopamine, a key neurotransmitter. bioassaysys.com Inhibition of MAO-B leads to a decrease in the breakdown of dopamine, which in turn can modulate downstream signaling cascades. nih.gov
The activity of MAO-B is also linked to the production of reactive oxygen species (ROS), as its catalytic cycle generates hydrogen peroxide. bioassaysys.com Therefore, modulation of MAO-B activity could potentially influence cellular redox balance and associated signaling pathways.
Furthermore, MAO-B inhibitors have been shown to have effects on mitochondrial function and apoptosis. nih.gov These effects are thought to be mediated, in part, by the preservation of mitochondrial integrity and the regulation of pro- and anti-apoptotic proteins. nih.gov The specific interactions of this compound with these complex cellular processes would require direct experimental investigation.
Microbiological Biotransformation Studies as Metabolic Models
Microbiological systems are often used as in vitro models to predict the metabolic fate of compounds in higher organisms. While no specific microbiological biotransformation studies have been reported for this compound, research on the microbial degradation of structurally related alkylphenols can provide insights into potential metabolic pathways.
For instance, studies on the biotransformation of p-tert-amylphenol by various bacteria and fungi have shown that microbial systems can hydroxylate the aromatic ring and subsequently cleave it. nih.gov Common metabolic reactions observed for alkylphenols in microbial cultures include hydroxylation, O-dealkylation, and conjugation. The tert-butyl group is generally more resistant to microbial degradation than straight-chain alkyl groups.
The potential metabolic pathways for this compound in a microbiological model could include:
Hydroxylation of the aromatic ring.
N-dealkylation or N-oxidation of the amine group.
O-dealkylation of the ether linkage.
Oxidation of the propyl chain.
Direct studies using various microbial strains would be necessary to identify the specific metabolites formed from this compound and to elucidate its primary metabolic pathways in these model systems.
Role As a Chemical Intermediate and Research Probe
Application in the Synthesis of Complex Organic Molecules
The potential of 2-(4-Tert-butylphenoxy)propan-1-amine as a versatile building block in organic synthesis can be inferred from the known reactivity of its constituent functional groups. Primary amines are widely recognized as crucial nucleophiles and precursors in the construction of a diverse array of organic structures. However, specific examples of the application of this compound in these roles are not extensively documented.
Building Block for Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. Primary amines are often key starting materials in the synthesis of nitrogen-containing heterocycles. In principle, the amine functionality of this compound could be utilized in cyclization reactions to form various heterocyclic systems. Despite this theoretical potential, a review of available literature does not yield specific instances or methodologies where this compound has been explicitly used for the synthesis of heterocyclic compounds.
Precursor for Advanced Pharmaceutical Intermediates
The journey of a drug from discovery to market involves the synthesis of numerous complex molecules, with pharmaceutical intermediates playing a critical role. The structural motif of a phenoxypropanamine is present in some pharmacologically active compounds. While the tert-butylphenoxy group of this compound could influence properties like lipophilicity and metabolic stability, there is a lack of published patents or research articles that identify this specific compound as a key precursor for advanced pharmaceutical intermediates.
Design and Synthesis of Molecular Probes for Biological Research
Molecular probes are indispensable tools for visualizing and understanding biological processes at the molecular level. These probes often require a reactive handle, such as a primary amine, for conjugation to fluorophores, affinity tags, or other reporter molecules.
Fluorescent and Affinity Labeling Agents
The primary amine of this compound could theoretically serve as an attachment point for fluorescent dyes or biotin (B1667282) tags, transforming it into a fluorescent or affinity labeling agent. Such agents are used to tag and track specific biomolecules within a cellular context. However, there are no specific reports in the scientific literature describing the synthesis and application of such probes derived from this compound.
Probing Protein-Ligand Interactions
Understanding the interactions between proteins and small molecules (ligands) is fundamental to drug discovery. Molecular probes can be designed to bind to specific proteins, allowing for the study of these interactions. The 4-tert-butylphenoxy portion of the molecule could potentially serve as a ligand for certain protein binding pockets. Despite this possibility, there is no available research demonstrating the use of this compound or its derivatives to probe protein-ligand interactions.
Catalytic and Material Science Applications
The applications of primary amines extend to the fields of catalysis and material science, where they can act as ligands for metal catalysts or as monomers in polymerization reactions. A search for the use of this compound in these areas did not yield any specific research findings or applications.
Potential as Ligands in Organometallic Catalysis
The structure of this compound, containing both a nitrogen (from the amine) and an oxygen (from the ether) donor atom separated by a flexible three-carbon chain, suggests its potential to act as a bidentate ligand in organometallic catalysis. Such [N,O]-bidentate ligands are of significant interest due to their ability to form stable chelate rings with metal centers, thereby influencing the catalytic activity, selectivity, and stability of the resulting metal complexes.
The coordination of both the amine and ether groups to a metal center can create a well-defined steric and electronic environment around the metal, which is crucial for controlling catalytic processes. The nature of the donor atoms—a soft nitrogen and a harder oxygen—provides a degree of electronic asymmetry at the metal center, which can be advantageous in certain catalytic transformations.
While specific research on this compound as a ligand is not extensively documented, the utility of similar phenoxy-amine ligands is well-established in various catalytic reactions. For instance, palladium complexes bearing [N,O]-bidentate ligands have shown activity in cross-coupling reactions. acs.org The tert-butyl group on the phenoxy ring of this specific compound could further enhance the stability and solubility of the corresponding metal complexes in organic solvents, a desirable trait for homogeneous catalysis.
Table 1: Potential Coordination Modes of this compound in Organometallic Complexes
| Coordination Mode | Metal Center (M) | Potential Catalytic Application |
|---|---|---|
| Bidentate [N,O] | Palladium (Pd), Copper (Cu), Rhodium (Rh) | Cross-coupling reactions, hydrogenation, hydroformylation |
Incorporation into Polymer and Material Structures (e.g., antioxidants)
The 4-tert-butylphenol (B1678320) moiety within this compound is a well-recognized structural motif in the field of antioxidants. nih.gov Hindered phenols, such as those containing tert-butyl groups ortho or para to the hydroxyl group, are highly effective radical scavengers that can terminate the auto-oxidation chain reactions responsible for the degradation of polymeric materials. mdpi.comresearchgate.net
The primary amine functionality of this compound provides a convenient attachment point for covalently incorporating this antioxidant group into a polymer backbone or as a pendant group. This covalent attachment is advantageous as it prevents the migration or leaching of the antioxidant from the polymer matrix, which can be a significant issue with conventional additive antioxidants. energiforsk.se This leads to longer-lasting protection against degradation and reduces potential environmental and health concerns associated with leachable additives. nih.gov
The mechanism of antioxidant activity involves the phenolic hydroxyl group (which would be present in the precursor 4-tert-butylphenol) donating a hydrogen atom to a radical species, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance and by the steric hindrance provided by the tert-butyl group, which prevents it from initiating new degradation chains. cambridge.org By incorporating this compound into a polymer, this protective functionality becomes an integral part of the material.
Polymers that could benefit from the incorporation of this compound include polyurethanes, polyamides, and epoxy resins, where the amine group can react with isocyanates, carboxylic acids, or epoxides, respectively, during the polymerization process.
Table 2: Potential Polymer Systems for Incorporation of this compound
| Polymer Type | Reactive Functional Group for Incorporation | Potential Benefit |
|---|---|---|
| Polyurethanes | Isocyanate | Enhanced thermal and oxidative stability |
| Polyamides | Carboxylic acid or acyl chloride | Improved long-term performance |
| Epoxy Resins | Epoxide | Increased resistance to degradation |
Conclusion and Future Research Directions
Synthesis and Design of Novel Phenoxyalkylamine Derivatives
Future research should prioritize the rational design and synthesis of new derivatives of 2-(4-Tert-butylphenoxy)propan-1-amine to expand the chemical space and systematically probe structure-activity relationships (SAR). The core structure offers multiple points for modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Drawing inspiration from research on related phenoxyalkylamine scaffolds, several strategies can be envisioned. nih.govmdpi.com
One promising avenue involves the modification of the terminal amine group. Research on analogous 4-tert-butylphenoxy derivatives has shown that exchanging a simple amine or piperidine (B6355638) moiety for other cyclic amines (e.g., pyrrolidine, azepane) or substituted piperidines can significantly influence biological activity. mdpi.com A second key area for modification is the alkyl chain connecting the phenoxy ring and the amine. The length and substitution of this linker are critical; studies on similar compounds have demonstrated that even minor changes, such as elongating the chain from three to six atoms, can have variable and sometimes beneficial effects on target engagement. mdpi.com
Further diversification can be achieved by altering the substitution on the phenyl ring. While the 4-tert-butyl group is a defining feature, exploring analogs with different bulky alkyl groups, halogens, or electron-withdrawing/donating groups could yield derivatives with improved properties. The synthesis of compounds like 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives highlights the potential of adding further substitutions to the aromatic core. usmf.md The systematic generation of a library of such analogs is a critical next step.
| Modification Site | Proposed Chemical Changes | Rationale / Potential Outcome |
|---|---|---|
| Terminal Amine | Introduction of various cyclic amines (pyrrolidine, substituted piperidines, azepane) | Modulate binding affinity, selectivity, and pharmacokinetic properties. mdpi.com |
| Alkyl Linker | Varying chain length (C2-C6); introducing methyl or other small alkyl groups | Optimize spatial orientation and distance between key pharmacophoric features. mdpi.com |
| Aromatic Ring | Replacement of tert-butyl with other alkyls; addition of halogens or methoxy (B1213986) groups | Alter electronic properties and steric profile to enhance target interaction. usmf.md |
Advanced Mechanistic Studies of Chemical and Biological Interactions
A deeper understanding of the molecular mechanisms through which this compound and its derivatives exert their effects is essential for further development. Future work should move beyond preliminary screening to include advanced mechanistic and kinetic studies to elucidate the precise nature of their interactions with biological targets.
For derivatives showing inhibitory activity against enzymes like monoamine oxidase B (MAO B), it is crucial to determine the type of inhibition. mdpi.com Studies should be conducted to distinguish between reversible and irreversible mechanisms, as this has significant implications for the compound's pharmacological profile. mdpi.com Furthermore, detailed kinetic analyses can provide valuable data on binding affinities and reaction rates.
Computational methods offer powerful tools for mechanistic investigation. Density Functional Theory (DFT) calculations, for instance, can be employed to model reaction pathways and transition states, as demonstrated in studies of other chemical systems. rsc.org Molecular docking and molecular dynamics simulations can predict and visualize the binding modes of these ligands within the active sites of target proteins, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their affinity and selectivity. Combining these computational approaches with experimental data can provide a comprehensive picture of the ligand-receptor interactions at an atomic level.
| Methodology | Objective | Example Application |
|---|---|---|
| Enzyme Kinetics | Determine inhibition type (reversible/irreversible) and constants (Ki, IC50) | Assessing the interaction of novel derivatives with enzymes like MAO B. mdpi.com |
| Molecular Docking | Predict binding poses and identify key interactions within a target's active site | Visualizing how derivatives fit into the binding pocket of a receptor. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time | Assessing the stability of the predicted binding pose and conformational changes. |
| Density Functional Theory (DFT) | Model electronic structure and reaction mechanisms | Investigating the mechanism of covalent bond formation for irreversible inhibitors. rsc.org |
Development of Predictive Models for Structure-Function Relationships
To accelerate the discovery of new lead compounds and optimize existing ones, the development of robust predictive models is a critical future direction. Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates variations in the chemical structure of compounds with their biological activities, is a well-established strategy in drug design. frontiersin.org For the phenoxyalkylamine class, both 2D and 3D-QSAR studies have proven effective. dntb.gov.ua
Future efforts should focus on constructing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for newly synthesized derivatives of this compound. These models provide 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic fields positively or negatively influence biological activity. mdpi.com Such insights are invaluable for guiding the design of new analogs with enhanced potency and selectivity. mdpi.com
The development of these models requires a sufficiently large and structurally diverse dataset of compounds with consistently measured biological activity data. As new derivatives are synthesized and tested, they can be incorporated into the models to improve their statistical significance and predictive power. researchgate.netnih.gov Ultimately, these in silico tools can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery pipeline.
| Modeling Technique | Description | Expected Outcome |
|---|---|---|
| 2D-QSAR | Correlates biological activity with 2D descriptors (e.g., physicochemical properties, topological indices). | A mathematical equation predicting activity based on structural features. frontiersin.org |
| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D steric, electrostatic, and hydrophobic fields of aligned molecules to their activity. | 3D contour maps highlighting favorable and unfavorable regions for ligand modification. dntb.gov.uamdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | A 3D template for virtual screening of new chemical entities. |
Exploration of New Methodologies in Synthesis and Characterization
Advancements in chemical synthesis and analytical characterization offer opportunities to improve the efficiency and depth of research into this compound and its derivatives. Future work should explore and adopt modern methodologies to overcome potential challenges in their preparation and analysis.
In synthesis, there is a need to develop more efficient, scalable, and environmentally friendly routes. This could involve exploring novel catalytic systems, one-pot reactions, or flow chemistry approaches to streamline multi-step sequences and improve yields. mdpi.com The adoption of "green chemistry" principles, such as using less hazardous solvents and reagents, is also an important consideration. researchgate.net High-throughput synthesis techniques could also be employed to rapidly generate libraries of compounds for biological screening. researchgate.net
For characterization, while standard techniques like NMR and IR spectroscopy are fundamental, advanced analytical methods are needed for comprehensive analysis. The use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will be essential for purity assessment and metabolite identification. tezu.ernet.inlongdom.org Capillary Electrophoresis (CE) offers another high-resolution separation technique for analyzing charged molecules. mdpi.com Furthermore, spectroscopic methods like Circular Dichroism (CD) could be used to study the conformation of these molecules and how they change upon binding to their biological targets, providing another layer of structural insight. mdpi.com
| Area | Technique/Methodology | Advantage |
|---|---|---|
| Synthesis | Catalytic Synthesis | Increased efficiency and selectivity in bond formation. |
| One-Pot Reactions | Improved operational simplicity and reduced waste by combining multiple steps. mdpi.com | |
| High-Throughput Synthesis | Rapid generation of compound libraries for screening. researchgate.net | |
| Characterization | LC-MS / GC-MS | High-sensitivity separation and identification of compounds and metabolites. tezu.ernet.inlongdom.org |
| Capillary Electrophoresis (CE) | High-resolution separation based on charge-to-mass ratio. mdpi.com | |
| Circular Dichroism (CD) | Provides information on molecular conformation and stereochemistry. mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Tert-butylphenoxy)propan-1-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis of aryloxypropanamine derivatives typically involves nucleophilic substitution or condensation reactions. For example, tert-butylphenol derivatives can react with bromopropane intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form ether linkages, followed by amine group introduction via catalytic hydrogenation or LiAlH₄ reduction .
- Key Considerations : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to enhance reaction efficiency. Monitor intermediates using TLC or HPLC to minimize by-products like over-alkylated species .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies tert-butyl group signals (δ ~1.3 ppm for nine equivalent protons) and phenoxy aromatic protons (δ ~6.8–7.2 ppm). The propan-1-amine chain shows distinct methylene/methine splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR : Amine N-H stretches (~3300 cm⁻¹) and aryl ether C-O-C vibrations (~1250 cm⁻¹) validate functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Protocols : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group. Use amber vials to avoid photodegradation of the aryl ether moiety. For handling, employ gloves and fume hoods due to potential irritant properties, as recommended for structurally similar amines .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Analysis : Contradictions often arise from impurities (e.g., residual salts) or hydration states. Purify via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5). Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
- Advanced Technique : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
- Methodology : Employ chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of ketone precursors. Alternatively, use enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Q. How does the tert-butylphenoxy group influence the compound’s bioactivity in membrane permeability assays?
- Experimental Design : Compare permeability using Caco-2 cell monolayers or PAMPA assays. Replace the tert-butyl group with smaller substituents (e.g., methyl) to assess steric effects. Use LC-MS/MS to quantify transmembrane flux. The tert-butyl group’s hydrophobicity typically enhances lipid bilayer penetration, as seen in related aryloxypropanamines .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and charge distribution. The electron-donating tert-butyl group stabilizes the phenoxy leaving group, lowering activation energy. Validate predictions experimentally using kinetic studies (e.g., pseudo-first-order conditions) .
Data Contradiction Resolution
Q. Discrepancies in reported pKa values: How to determine accurate protonation behavior?
- Strategy : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., H₂O/MeOH 1:1) to measure pKa. Compare with spectrophotometric methods (UV-Vis pH titration of pH-sensitive probes). Conflicting data may arise from solvent polarity effects, which can be modeled using the Yasuda-Shedlovsky equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
